

In-Depth Technical Guide: Benzyl Azetidin-3-ylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl azetidin-3-ylcarbamate hydrochloride*

Cat. No.: *B598356*

[Get Quote](#)

CAS Number: 1203099-07-3

Abstract: This technical guide provides a comprehensive overview of **Benzyl azetidin-3-ylcarbamate hydrochloride** (CAS No. 1203099-07-3), a key building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and provides a generalized synthesis protocol. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the application and study of this compound.

Chemical Identity and Properties

Benzyl azetidin-3-ylcarbamate hydrochloride is a heterocyclic organic compound featuring an azetidine ring, a carbamate functional group, and a benzyl protecting group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
IUPAC Name	benzyl N-(azetidin-3-yl)carbamate;hydrochloride	[1]
Synonyms	3-(Cbz-amino)azetidine hydrochloride	[2]
CAS Number	1203099-07-3	[2]
Molecular Formula	C ₁₁ H ₁₅ ClN ₂ O ₂	[2]
Molecular Weight	242.71 g/mol	[2]
Appearance	White to off-white solid (predicted)	-
Purity	Typically ≥95%	[3]
Melting Point	Data not available in public literature	-
Boiling Point	Data not available in public literature	-
Solubility	Soluble in polar solvents (predicted)	-
SMILES	<chem>C1C(CN1)NC(=O)OCC2=CC=CC=C2.Cl</chem>	[1]

Synthesis

The synthesis of **Benzyl azetidin-3-ylcarbamate hydrochloride** typically involves the protection of the amino group of 3-aminoazetidine with a carboxybenzyl (Cbz) group, followed by conversion to its hydrochloride salt. The azetidine ring itself is a strained four-membered heterocycle, and its synthesis requires specific strategies to overcome this ring strain.[\[4\]](#)

General Experimental Protocol for Cbz Protection of 3-Aminoazetidine

This protocol outlines a general method for the synthesis of the free base, Benzyl azetidin-3-ylcarbamate, which can then be converted to the hydrochloride salt.

Materials:


- 3-Aminoazetidine (or its salt)
- Benzyl chloroformate (Cbz-Cl)
- A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Aqueous solution of a weak base (e.g., sodium bicarbonate)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Hydrochloric acid (for salt formation)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoazetidine (1.0 equivalent) in the anhydrous aprotic solvent.
- Basification: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution. If starting from a salt of 3-aminoazetidine, additional base may be required to neutralize the salt.
- Addition of Protecting Group: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

- Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography.
- Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

General Synthesis Workflow

[Click to download full resolution via product page](#)

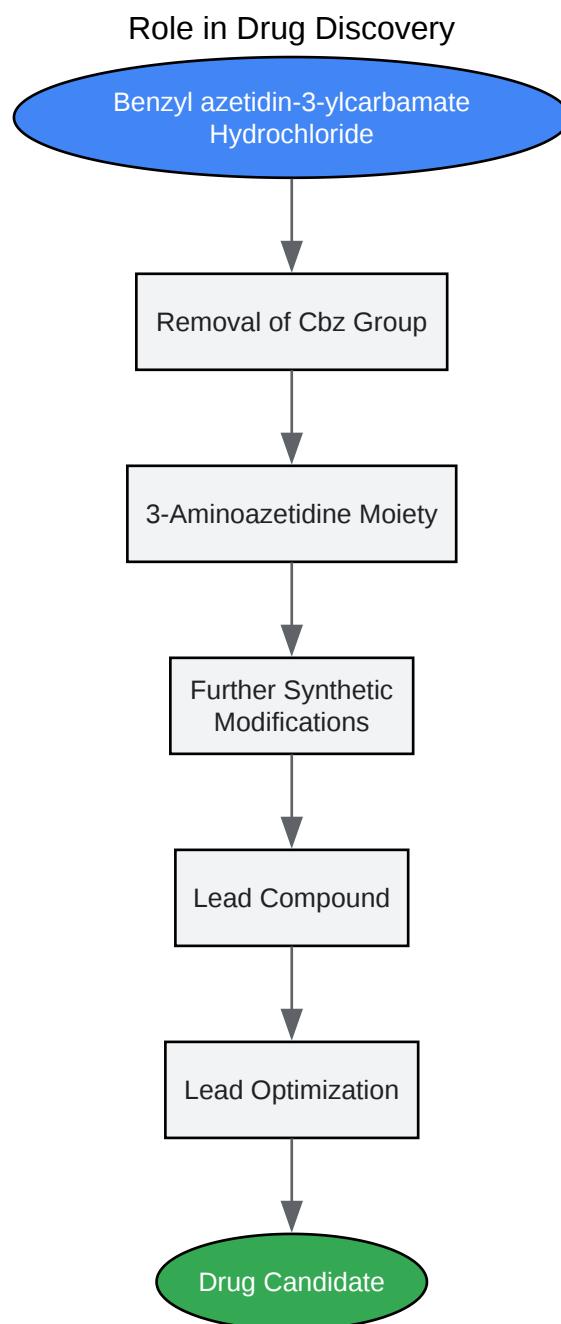
Caption: Generalized workflow for the synthesis of **Benzyl azetidin-3-ylcarbamate hydrochloride**.

Spectroscopic Data

While specific spectra are proprietary to suppliers, typical spectroscopic data for **Benzyl azetidin-3-ylcarbamate hydrochloride** would be obtained using the following techniques.

Table 2: Analytical Characterization Methods

Technique	Expected Information
¹ H NMR	Presence of aromatic protons from the benzyl group, signals corresponding to the azetidine ring protons, and a signal for the carbamate N-H proton.
¹³ C NMR	Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, and carbons of the azetidine ring.
Mass Spectrometry	The molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure.
Infrared Spectroscopy	Characteristic absorption bands for the N-H and C=O stretching of the carbamate group.
HPLC	Assessment of purity.


Applications in Research and Drug Development

Benzyl azetidin-3-ylcarbamate hydrochloride serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The azetidine moiety is increasingly recognized for its role in medicinal chemistry due to its ability to impart desirable physicochemical properties to drug candidates.[\[5\]](#)[\[6\]](#)

The carbamate functional group can act as a bioisostere for amide bonds, offering improved metabolic stability. The benzyl group is a common protecting group for amines that can be

readily removed under various conditions to allow for further chemical modifications.

The azetidine ring is a rigid scaffold that can help in optimizing the spatial arrangement of functional groups for better interaction with biological targets.[7] Compounds containing the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminoazetidine, 3-CBZ protected | C11H14N2O2 | CID 17750122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Cbz-amino)azetidine hydrochloride 97% | CAS: 1203099-07-3 | AChemBlock [achemblock.com]
- 3. benzyl N-(azetidin-3-yl)carbamate;hydrochloride1203099-07-3,Purity95%_Beparm.Ltd [molbase.com]
- 4. [pubs.rsc.org](https://pubs.rsc.org/en/content/article/00/00/00/00/00/00) [pubs.rsc.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidines - Enamine [enamine.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Benzyl Azetidin-3-ylcarbamate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b598356#benzyl-azetidin-3-ylcarbamate-hydrochloride-cas-number-1203099-07-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com